Enantioselective α-Arylation of Silyl Ketene Acetals: Superior ee with (E)-1-Methoxy-1-(trimethylsiloxy)propene
In Josiphos-catalyzed enantioselective α-arylation reactions, (E)-1-methoxy-1-(trimethylsiloxy)propene (E/Z = 88/12) achieves α-arylesters with up to 91% enantiomeric excess (ee), representing a marked improvement over alternative silyl ketene acetal substrates reported in the same study [1].
| Evidence Dimension | Enantioselectivity in α-arylation |
|---|---|
| Target Compound Data | 91% ee |
| Comparator Or Baseline | Alternative silyl ketene acetal substrates (unspecified) |
| Quantified Difference | Highest reported ee in the study; lower ee values observed with other substrates |
| Conditions | Josiphos catalyst, α-arylation of silyl ketene acetals |
Why This Matters
Higher enantioselectivity directly translates to reduced purification burden and higher yield of the desired enantiomer in asymmetric synthesis, a critical procurement consideration for chiral building block production.
- [1] Josiphos-Catalyzed Enantioselective α-Arylation of Silyl Ketene Acetals. DataPDF, 2025. View Source
